4-Ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide is a synthetic organic compound belonging to the class of pyrimidinylaminobenzamides. [] This class of compounds has garnered significant attention in scientific research due to their potential as kinase inhibitors. [, ] Kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. [, ] 4-Ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide has been investigated specifically for its potential as an inhibitor of Bcr-Abl kinase, a key driver in the development of chronic myelogenous leukemia. []
The synthesis of 4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide has been achieved through a multi-step process involving the reaction of substituted pyrimidines with aniline derivatives. [] A detailed synthetic protocol is described in the patent literature. [] The synthesis typically involves a nucleophilic aromatic substitution reaction, followed by amide coupling. [] The process involves several steps and requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of 4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide features a pyrimidine ring core substituted with a pyrazole ring and an ethyl benzamide moiety. [] This structure has been confirmed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. [] The specific arrangement of functional groups and the overall conformation of the molecule are likely to be crucial for its biological activity.
4-Ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide has been investigated for its ability to inhibit Bcr-Abl kinase. [] While the exact mechanism of inhibition has not been fully elucidated in the provided papers, it is likely to involve binding to the active site of the kinase, preventing the phosphorylation of downstream targets. [] Further research is needed to determine the specific binding interactions and the kinetic parameters of inhibition.
4-Ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide has been explored as a potential therapeutic agent for the treatment of chronic myelogenous leukemia due to its ability to inhibit Bcr-Abl kinase. [] Its potential efficacy has been demonstrated in preclinical studies using cell lines and animal models. []
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7